3-Methylcyclopentane-1,2-dione

Catalog No.
S591040
CAS No.
765-70-8
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylcyclopentane-1,2-dione

CAS Number

765-70-8

Product Name

3-Methylcyclopentane-1,2-dione

IUPAC Name

3-methylcyclopentane-1,2-dione

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3

InChI Key

OACYKCIZDVVNJL-UHFFFAOYSA-N

SMILES

CC1CCC(=O)C1=O

Synonyms

2-Hydroxy-3-methyl-2-cyclopenten-1-one

Canonical SMILES

CC1CCC(=O)C1=O

The exact mass of the compound 3-Methylcyclopentane-1,2-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methylcyclopentane-1,2-dione (CAS: 765-70-8), commonly known as cyclotene, is a high-impact cyclic diketone that exists predominantly in its enol tautomer form (2-hydroxy-3-methyl-2-cyclopenten-1-one). In industrial procurement, it is primarily valued as a potent sensory building block, imparting intense caramellic and roasted notes at trace concentrations. Beyond sensory applications, its highly stabilized enol structure and reactive carbonyl centers make it a critical regioselective precursor in the total synthesis of complex sesquiterpenes. Buyers typically prioritize this exact compound over generic sweetening agents or unmethylated diketones due to its exceptionally low detection threshold, inherent antioxidant properties, and its predictable, highly directed reactivity in base-catalyzed processing [1].

Substituting 3-methylcyclopentane-1,2-dione with broader in-class alternatives like maltol or unmethylated 1,2-cyclopentanedione frequently compromises formulation efficiency and synthetic yield. While maltol provides a similar caramellic profile, its significantly higher detection threshold requires massive increases in procurement volume to achieve parity, which can induce solubility issues in concentrated matrices. In synthetic applications, replacing it with cyclohexane-1,2-dione alters the enolization equilibrium; these substitutes are prone to unwanted crossed-aldol condensations and require additional, yield-reducing alkylation steps to achieve the necessary steric hindrance for complex terpene synthesis. Consequently, generic substitution either inflates raw material costs or introduces critical processability failures [1].

Odor Detection Threshold and Formulation Efficiency

In flavor and fragrance procurement, 3-methylcyclopentane-1,2-dione provides a significantly higher impact-to-weight ratio than mainstream substitutes like maltol. Sensory evaluations demonstrate that this compound has an odor detection threshold of approximately 300 ppb in water, whereas maltol requires concentrations in the range of 35,000 ppb to achieve a comparable caramellic profile. This >100-fold difference in potency allows formulators to drastically reduce the required mass of the active ingredient, optimizing both procurement costs and solubility limits in high-concentration concentrates [1].

Evidence DimensionOdor detection threshold in water
Target Compound Data300 ppb (0.3 ppm)
Comparator Or BaselineMaltol (~35,000 ppb)
Quantified Difference~116-fold lower threshold (higher potency)
ConditionsAqueous solution sensory evaluation

Enables buyers to procure significantly lower volumes of material to achieve the target profile, reducing formulation costs and storage requirements.

Enolization-Driven Resistance to Unwanted Aldol Condensation

The structural stability of cyclic diketones during basic processing is highly dependent on their enolization equilibrium. While cyclohexane-1,2-dione exists as a tautomeric mixture (approximately 40% enol at 25°C) and readily undergoes crossed-aldol condensation with ketones like acetone, 3-methylcyclopentane-1,2-dione is almost completely enolized. This near-quantitative enolization provides a thermodynamic sink that prevents unwanted aldol side-reactions under identical basic conditions (e.g., potassium carbonate in acetone), ensuring high stability during complex formulations [1].

Evidence DimensionEnol tautomer fraction and basic aldol reactivity
Target Compound Data>95% enolized; negligible crossed-aldol product
Comparator Or BaselineCyclohexane-1,2-dione (~40% enolized; 75% crossed-aldol yield with acetophenone)
Quantified DifferenceComplete suppression of basic crossed-aldol condensation
ConditionsNeat or in acetone with K2CO3 at 25°C

Ensures high stability and prevents degradation or polymerization when formulated or processed in basic, ketone-rich environments.

Precursor Efficiency in Complex Terpene Synthesis

As a starting material for the total synthesis of complex trichothecenes (e.g., trichodiene), 3-methylcyclopentane-1,2-dione offers a highly efficient, regioselective starting point that unmethylated analogs cannot provide. The presence of the 3-methyl group directs the formation of the enol ether. Reaction with dimethyl sulfate and sodium hydroxide yields the critical 2-methoxy-3-methyl-2-cyclopenten-1-one intermediate in essentially quantitative yield, establishing the necessary steric environment for subsequent Claisen rearrangements without requiring additional methylation steps [1].

Evidence DimensionSynthetic yield of methylated enol ether intermediate
Target Compound DataQuantitative yield (~100%)
Comparator Or BaselineUnmethylated 1,2-cyclopentanedione (requires multi-step post-alkylation)
Quantified DifferenceEliminates at least one synthetic step with near-perfect conversion
ConditionsDimethyl sulfate, NaOH, aqueous extraction

Reduces step-count and improves overall yield for scale-up syntheses of bioactive sesquiterpenes and pharmaceutical intermediates.

High-Concentration Flavor Compounding

Due to its 300 ppb detection threshold, this compound is the optimal choice for formulating ultra-concentrated maple, coffee, and caramel flavor bases where the high mass requirements of maltol would cause precipitation or solvent saturation [1].

Base-Stable Formulation Environments

Ideal for use in basic or ketone-rich chemical environments where other cyclic diketones (like cyclohexane-1,2-dione) would undergo rapid degradation or unwanted crossed-aldol polymerization, thanks to its >95% stable enolization state [2].

Total Synthesis of Trichothecene Sesquiterpenes

Serves as the foundational starting material for synthesizing trichodiene and related bioactive terpenes, where its pre-installed 3-methyl group and quantitative enol etherification eliminate the need for complex, multi-step regioselective alkylations [3].

Physical Description

Solid

XLogP3

0.2

Melting Point

Mp 106.5-107 ° (anhyd.)
106.5-107°C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 206 of 208 companies (only ~ 1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

765-70-8

Wikipedia

3-Methyl-1,2-cyclopentanedione

General Manufacturing Information

1,2-Cyclopentanedione, 3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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